molecular formula C15H12Cl2N2O3 B12521539 Benzoic acid, 3-[[[[(2,4-dichlorophenyl)methyl]amino]carbonyl]amino]- CAS No. 651748-62-8

Benzoic acid, 3-[[[[(2,4-dichlorophenyl)methyl]amino]carbonyl]amino]-

Cat. No.: B12521539
CAS No.: 651748-62-8
M. Wt: 339.2 g/mol
InChI Key: BEQUXEKFAAHLTD-UHFFFAOYSA-N
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Description

Benzoic acid, 3-[[[[(2,4-dichlorophenyl)methyl]amino]carbonyl]amino]- is a complex organic compound that features a benzoic acid core with a 2,4-dichlorophenylmethylamino group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 3-[[[[(2,4-dichlorophenyl)methyl]amino]carbonyl]amino]- typically involves multiple steps. One common method involves the reaction of 2,4-dichlorobenzylamine with benzoic acid derivatives under specific conditions. The reaction often requires a catalyst and controlled temperature to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 3-[[[[(2,4-dichlorophenyl)methyl]amino]carbonyl]amino]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism by which benzoic acid, 3-[[[[(2,4-dichlorophenyl)methyl]amino]carbonyl]amino]- exerts its effects involves interactions with specific molecular targets. These may include enzymes or receptors that are critical in various biological pathways. For instance, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets benzoic acid, 3-[[[[(2,4-dichlorophenyl)methyl]amino]carbonyl]amino]- apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in research and industry .

Properties

CAS No.

651748-62-8

Molecular Formula

C15H12Cl2N2O3

Molecular Weight

339.2 g/mol

IUPAC Name

3-[(2,4-dichlorophenyl)methylcarbamoylamino]benzoic acid

InChI

InChI=1S/C15H12Cl2N2O3/c16-11-5-4-10(13(17)7-11)8-18-15(22)19-12-3-1-2-9(6-12)14(20)21/h1-7H,8H2,(H,20,21)(H2,18,19,22)

InChI Key

BEQUXEKFAAHLTD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)NCC2=C(C=C(C=C2)Cl)Cl)C(=O)O

Origin of Product

United States

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